molecular formula C18H18N4O3 B3860958 2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide

2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3860958
M. Wt: 338.4 g/mol
InChI Key: ZQHZUZSGJYFWNJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide” is a complex organic compound that features a variety of functional groups, including an oxo group, a hydrazinyl group, and a pyridinylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide” typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:

    Formation of the hydrazone: Reacting 3-(prop-2-en-1-yloxy)benzaldehyde with hydrazine to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-oxo-N-(pyridin-3-ylmethyl)acetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.

    Reduction: Reduction reactions could target the oxo group or the double bond in the benzylidene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

If found to be biologically active, it could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazinyl groups.

    Pyridinylmethyl derivatives: Compounds with similar pyridinylmethyl groups.

    Oxoacetamides: Compounds with similar oxoacetamide structures.

Uniqueness

The uniqueness of “2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide” lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-9-25-16-7-3-5-14(10-16)13-21-22-18(24)17(23)20-12-15-6-4-8-19-11-15/h2-8,10-11,13H,1,9,12H2,(H,20,23)(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHZUZSGJYFWNJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.